

Application Notes and Protocols for 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B1273012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and application of **1-Aminocyclohexane-1-carboxylic acid hydrochloride**, a non-proteinogenic amino acid utilized in peptide synthesis and drug discovery.

Chemical and Physical Properties

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a white to off-white crystalline powder.^[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of biochemical applications.^[2] The rigid cyclohexane ring introduces conformational constraints into peptide backbones, a property valuable in the design of peptidomimetics with specific structural and biological properties.^[1]

Property	Value	Reference
CAS Number	39692-17-6	[3]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[3]
Molecular Weight	179.64 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	>300 °C	[4]
Solubility	Soluble in water	[2]

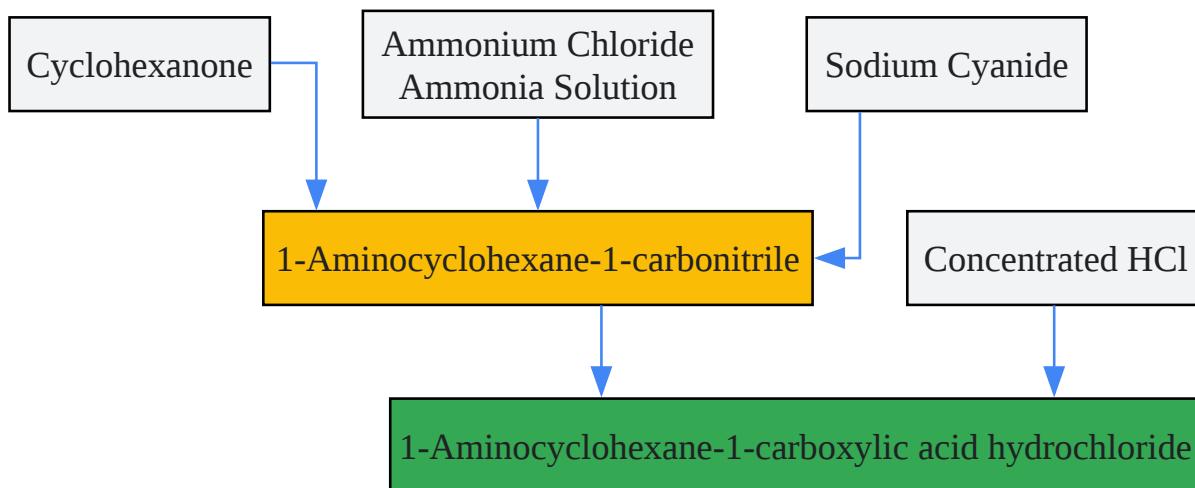
Synthesis Protocols

The synthesis of 1-Aminocyclohexane-1-carboxylic acid can be achieved through established methods for α -amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction. The final product is then converted to its hydrochloride salt.

Protocol 1: Synthesis via Strecker Reaction

This protocol outlines a two-step synthesis starting from cyclohexanone. The first step is the formation of an α -aminonitrile, which is then hydrolyzed to the amino acid and subsequently converted to the hydrochloride salt.

Step 1: Synthesis of 1-Aminocyclohexane-1-carbonitrile


- Reaction Setup: In a well-ventilated fume hood, combine cyclohexanone (1.0 eq), ammonium chloride (1.2 eq), and a 30% aqueous ammonia solution in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Cyanide: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

- Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclohexane-1-carbonitrile.

Step 2: Hydrolysis to **1-Aminocyclohexane-1-carboxylic acid hydrochloride**

- Acid Hydrolysis: Add the crude α -aminonitrile to a concentrated solution of hydrochloric acid (e.g., 6 M HCl).
- Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).^[5]
- Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
- Purification: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water. Recrystallize the crude product from a water/ethanol mixture to obtain pure **1-Aminocyclohexane-1-carboxylic acid hydrochloride**.
- Drying: Dry the purified product under vacuum.

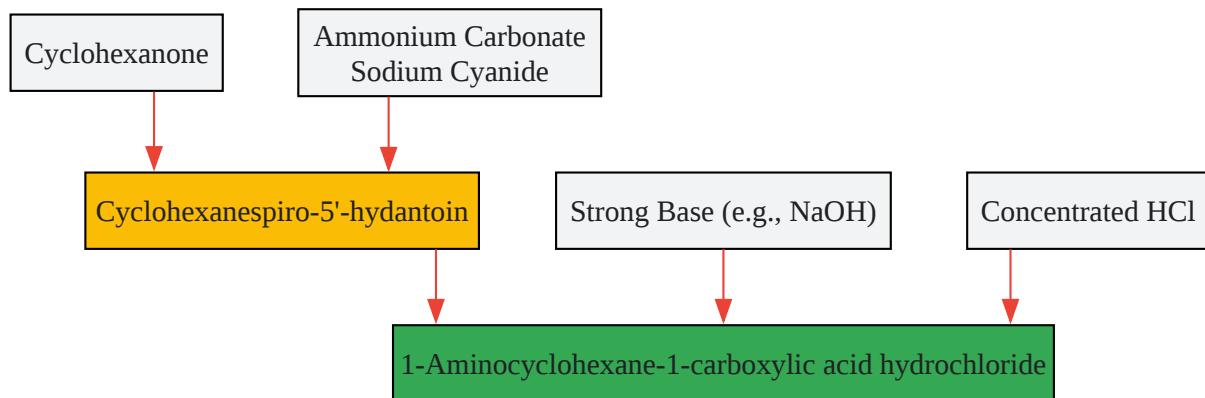
Synthesis Workflow: Strecker Reaction

[Click to download full resolution via product page](#)

Caption: Strecker synthesis of **1-Aminocyclohexane-1-carboxylic acid hydrochloride**.

Protocol 2: Synthesis via Bucherer-Bergs Reaction

This method provides an alternative route to the amino acid via a hydantoin intermediate.


Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin

- Reaction Mixture: In a pressure vessel, combine cyclohexanone (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a mixture of ethanol and water.
- Heating: Seal the vessel and heat the mixture to 80-100 °C for 6-8 hours with stirring.
- Cooling and Precipitation: Cool the reaction mixture to room temperature. The hydantoin product should precipitate out of the solution.
- Isolation: Collect the precipitate by filtration, wash with water, and dry.

Step 2: Hydrolysis to 1-Aminocyclohexane-1-carboxylic acid

- Base Hydrolysis: Suspend the cyclohexanespiro-5'-hydantoin in an aqueous solution of a strong base (e.g., 2 M sodium hydroxide).
- Reflux: Heat the mixture to reflux for 12-24 hours.
- Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the free amino acid.
- Isolation and Conversion to Hydrochloride: Collect the solid by filtration. To form the hydrochloride salt, dissolve the free amino acid in a minimal amount of hot water and add an excess of concentrated hydrochloric acid. Cool the solution to induce crystallization of **1-Aminocyclohexane-1-carboxylic acid hydrochloride**.
- Purification and Drying: Recrystallize the product from a suitable solvent system and dry under vacuum.

Synthesis Workflow: Bucherer-Bergs Reaction

[Click to download full resolution via product page](#)

Caption: Bucherer-Bergs synthesis of the target compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **1-Aminocyclohexane-1-carboxylic acid hydrochloride** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the cyclohexane ring will appear as multiplets in the aliphatic region.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm. The quaternary carbon attached to the amino and carboxyl groups, and the carbons of the cyclohexane ring will also be observed.

Expected NMR Data (for the free amino acid): Note: Data for the hydrochloride salt may show slight variations in chemical shifts.

Nucleus	Chemical Shift (ppm)	Multiplicity
¹ H	1.2-2.2	m
¹³ C (Carbonyl)	~175	s
¹³ C (Quaternary)	~60	s
¹³ C (Cyclohexane)	20-40	-

Mass Spectrometry (MS)

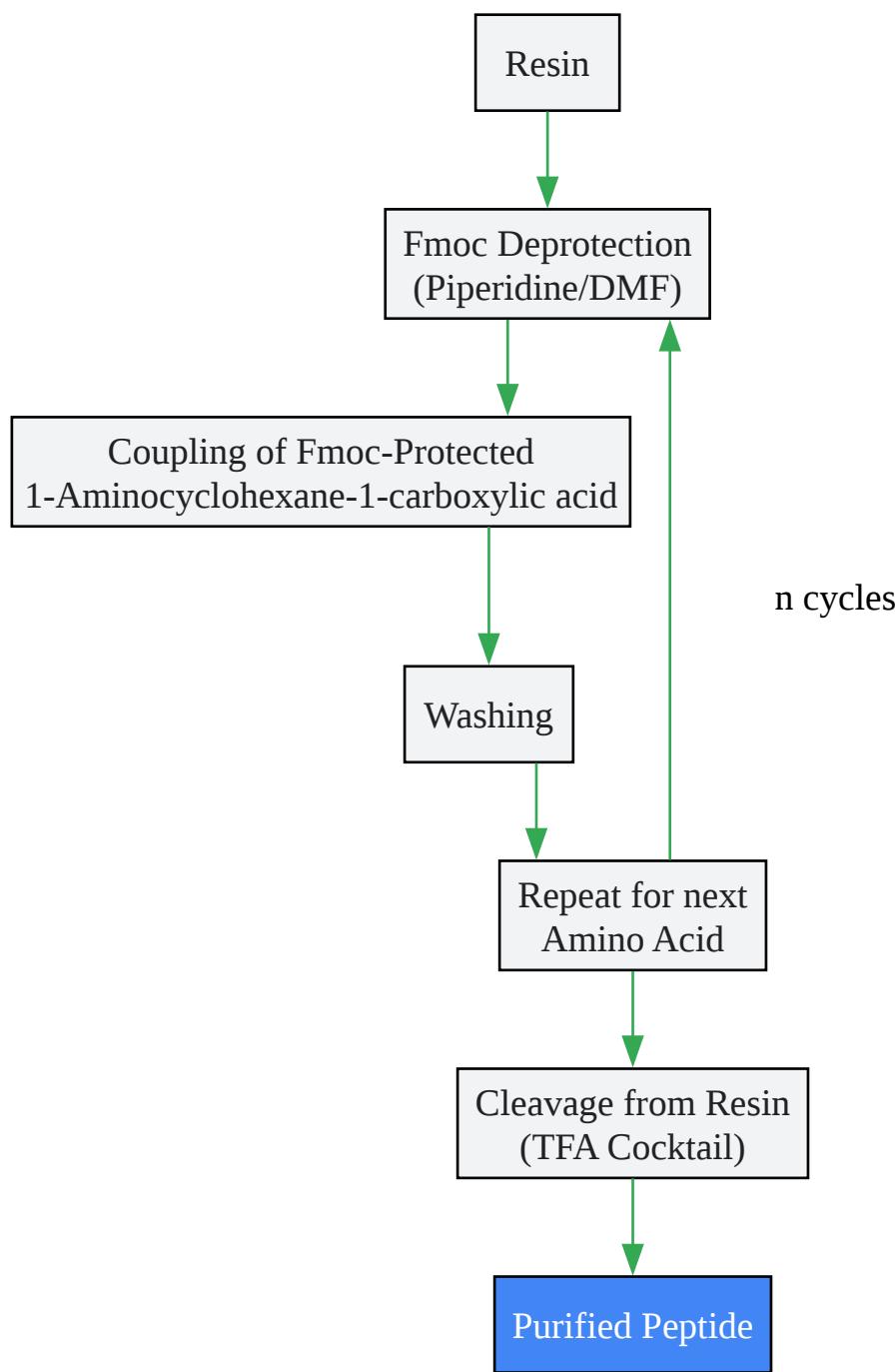
Mass spectrometry is used to determine the molecular weight of the compound and confirm its identity.

Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
- Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected $[M+H]^+$ ion for the free amino acid is at m/z 144.1.[6]

Application Protocols

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)


1-Aminocyclohexane-1-carboxylic acid can be incorporated into peptide chains to introduce conformational constraints. This requires the use of the Fmoc-protected derivative (Fmoc-1-aminocyclohexane-1-carboxylic acid).[7]

Protocol:

- Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
- Coupling of Fmoc-1-aminocyclohexane-1-carboxylic acid:
 - In a separate vessel, dissolve Fmoc-1-aminocyclohexane-1-carboxylic acid (3 eq), a coupling agent such as HBTU (3 eq), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents.
- Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Workflow for Peptide Synthesis

[Click to download full resolution via product page](#)

Caption: Solid-phase synthesis of a peptide containing the target amino acid.

Antimicrobial Activity Assay

Peptides containing 1-Aminocyclohexane-1-carboxylic acid have been investigated for their antimicrobial properties.^{[8][9]} The following is a general protocol for determining the Minimum

Inhibitory Concentration (MIC) of such a peptide.

Protocol:

- Peptide Preparation: Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.
- Bacterial Culture: Grow the target bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*) in an appropriate broth medium overnight at 37°C.
- MIC Determination:
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide stock solution in the broth medium.
 - Dilute the overnight bacterial culture to a standardized concentration (e.g., 5×10^5 CFU/mL).
 - Inoculate each well containing the peptide dilution with the bacterial suspension.
 - Include positive (bacteria without peptide) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Analysis: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]

- 2. (1r,4r)-4-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 27960-59-4 | AChemBlock [achemblock.com]
- 3. 1-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 39692-17-6 [matrix-fine-chemicals.com]
- 4. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Aminocyclohexane-1-carboxylic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273012#1-aminocyclohexane-1-carboxylic-acid-hydrochloride-experimental-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com